![molecular formula C12H13Cl2NO4 B14723577 2-Chloroethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate CAS No. 6328-32-1](/img/structure/B14723577.png)
2-Chloroethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloroethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate is an organic compound with the molecular formula C₁₂H₁₃Cl₂NO₄ It is a derivative of propanoic acid and contains both chloroethyl and chlorophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloroethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate typically involves the reaction of 2-chloroethyl chloroformate with 3-chlorophenyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloroethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation: The compound can be oxidized to form more complex derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic substitution: Formation of substituted carbamates.
Hydrolysis: Formation of 2-chloroethyl alcohol and 3-chlorophenyl carbamic acid.
Oxidation: Formation of oxidized derivatives with additional functional groups.
Aplicaciones Científicas De Investigación
2-Chloroethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-chloroethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This inhibition can lead to changes in cellular processes and pathways, making it a potential candidate for therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloroethyl propanoate
- 3-Chlorophenyl carbamate
- 2-Chloroethyl 3-chloropropanoate
Uniqueness
2-Chloroethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate is unique due to its combination of chloroethyl and chlorophenyl groups, which confer specific chemical reactivity and biological activity. This combination makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
6328-32-1 |
|---|---|
Fórmula molecular |
C12H13Cl2NO4 |
Peso molecular |
306.14 g/mol |
Nombre IUPAC |
2-chloroethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate |
InChI |
InChI=1S/C12H13Cl2NO4/c1-8(11(16)18-6-5-13)19-12(17)15-10-4-2-3-9(14)7-10/h2-4,7-8H,5-6H2,1H3,(H,15,17) |
Clave InChI |
RLAPKRSEFMXZNN-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)OCCCl)OC(=O)NC1=CC(=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-Hydroxy-3-methoxy-5-(prop-2-en-1-yl)phenyl]ethanone](/img/structure/B14723497.png)

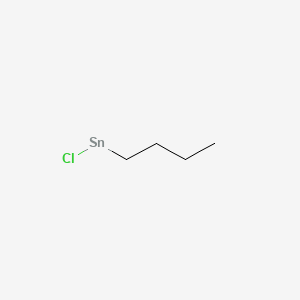


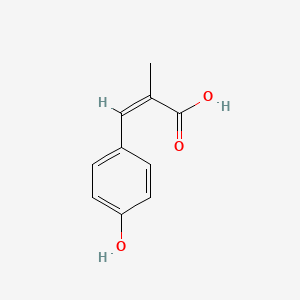

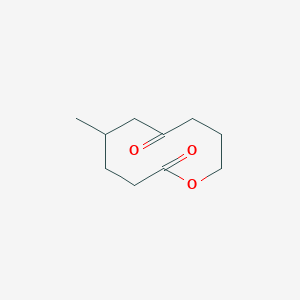
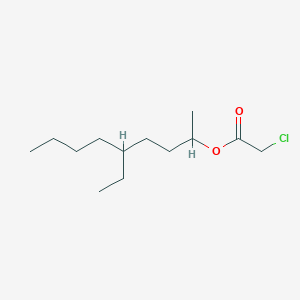
![[2-[(2Z)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-trimethylazanium;chloride](/img/structure/B14723558.png)

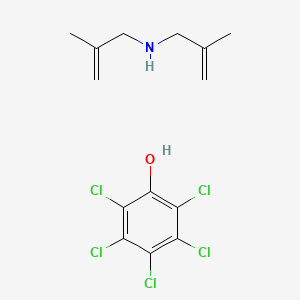

![Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate](/img/structure/B14723589.png)
